Tetromycin B

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C34H46O5 |

|---|---|

分子量 |

534.7 g/mol |

IUPAC名 |

(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione |

InChI |

InChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3/b18-15+,19-11+,29-26-/t20-,23+,24+,25-,27+,28+,32+,33+,34+/m0/s1 |

InChIキー |

DACFQDZSKBTCCU-QYYABAAHSA-N |

異性体SMILES |

C[C@H]1CC[C@@H]([C@@H]2[C@@H]1[C@]/3([C@H](/C(=C/CC/C(=C/[C@@]4(C=C([C@@H](C[C@@]45C(=O)/C(=C3/O)/C(=O)O5)C)C)C)/C)/C)C(=C2)C)C)O |

正規SMILES |

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O |

製品の起源 |

United States |

Foundational & Exploratory

The Discovery and Isolation of Tetromycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetromycin B is a tetronic acid-based antibiotic with promising activity against methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive overview of the discovery and isolation of this compound, including detailed experimental protocols, quantitative data on its biological activity, and a discussion of its potential mechanisms of action. The information is compiled from patent literature and established methodologies for the purification of microbial natural products.

Discovery of this compound

This compound was first identified as a product of the fermentation of the actinomycete strain Streptomyces sp. MK67-CF9. This strain was isolated from a soil sample in Yokohama City, Japan, by a team of researchers at the Microbial Chemistry Research Foundation, including Tomio Takeuchi and Masa Hamada.[1] The discovery was part of a screening program aimed at identifying new antibiotics with activity against drug-resistant bacteria.[1] Initial investigations revealed that the culture broth of Streptomyces sp. MK67-CF9 contained novel compounds, designated Tetromycin A and this compound, which exhibited antibacterial properties.[1]

Experimental Protocols

While a specific peer-reviewed publication detailing the complete experimental procedures for the isolation of this compound has not been identified, the following protocols have been constructed based on the information provided in the foundational patent (JP-H1057089A) and standard methodologies for the isolation of antibiotics from Streptomyces.[1]

Fermentation of Streptomyces sp. MK67-CF9

The production of this compound is achieved through submerged fermentation of Streptomyces sp. MK67-CF9.

2.1.1. Culture Medium

A suitable nutritive medium for the cultivation of Streptomyces sp. MK67-CF9 for the production of this compound would typically include a carbon source, a nitrogen source, and mineral salts. An example of a suitable medium composition is as follows:

| Component | Concentration (g/L) |

| Starch | 20 |

| Glucose | 10 |

| Soybean Meal | 15 |

| Yeast Extract | 2 |

| NaCl | 2 |

| K2HPO4 | 1 |

| MgSO4·7H2O | 0.5 |

| CaCO3 | 2 |

The pH of the medium should be adjusted to 7.0 before sterilization.

2.1.2. Fermentation Conditions

-

Inoculum Preparation: A seed culture is prepared by inoculating a loopful of Streptomyces sp. MK67-CF9 spores or mycelia into a flask containing the seed medium and incubating for 2-3 days at 28°C on a rotary shaker.

-

Production Culture: The production medium is inoculated with the seed culture (typically 5-10% v/v).

-

Incubation: The production culture is incubated at approximately 25°C with aerobic shaking for 5-7 days.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatography.

2.2.1. Extraction

-

Harvesting: After fermentation, the culture broth is harvested and the mycelia are separated from the supernatant by centrifugation or filtration.

-

Solvent Extraction: The supernatant is extracted with a water-immiscible organic solvent such as ethyl acetate or n-butanol. The extraction is typically performed at a neutral pH. The organic phase, containing this compound, is then separated from the aqueous phase.

2.2.2. Purification

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of a non-polar solvent (e.g., chloroform) and a polar solvent (e.g., methanol). Fractions are collected and tested for antibacterial activity.

-

Gel Filtration Chromatography: Active fractions from the silica gel chromatography are pooled, concentrated, and further purified by gel filtration chromatography (e.g., using Sephadex LH-20) to remove impurities of different molecular sizes.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC to yield pure this compound.

The workflow for the isolation and purification of this compound is illustrated in the following diagram:

Caption: Workflow for the isolation and purification of this compound.

Biological Activity of Tetromycins

Antibacterial Activity

The patent for the discovery of the tetromycin class of compounds provides minimum inhibitory concentration (MIC) data for the related compounds, Tetromycin C1-C5, against a panel of bacteria, including MRSA. This data suggests that this compound would have a similar spectrum of activity.

| Organism | Tetromycin C1 (μg/mL) | Tetromycin C2 (μg/mL) | Tetromycin C3 (μg/mL) | Tetromycin C4 (μg/mL) | Tetromycin C5 (μg/mL) |

| Staphylococcus aureus FDA 209P | 3.13 | 1.56 | 3.13 | 1.56 | 3.13 |

| Staphylococcus aureus Smith | 3.13 | 1.56 | 3.13 | 1.56 | 3.13 |

| Staphylococcus aureus 58 | 3.13 | 1.56 | 3.13 | 1.56 | 3.13 |

| Methicillin-resistant S. aureus 85/2001 | 3.13 | 1.56 | 3.13 | 1.56 | 3.13 |

| Enterococcus faecalis ATCC 19433 | 12.5 | 6.25 | 12.5 | 6.25 | 12.5 |

| Bacillus subtilis ATCC 6633 | 1.56 | 0.78 | 1.56 | 0.78 | 1.56 |

Data extracted from patent JPH1057089A.[1]

Cysteine Protease Inhibition

3.2.1. Cysteine Protease Inhibition Assay Protocol

-

Enzyme Activation: The cysteine protease is pre-incubated in an activation buffer (e.g., sodium phosphate buffer containing EDTA and a reducing agent like DTT or L-cysteine) to ensure the active site cysteine is in its reduced, active state.

-

Inhibitor Incubation: The activated enzyme is incubated with various concentrations of this compound for a defined period to allow for inhibitor binding.

-

Substrate Addition: A fluorogenic substrate (e.g., Z-FR-AMC for papain and cathepsins B and L) is added to the enzyme-inhibitor mixture.

-

Kinetic Measurement: The rate of substrate hydrolysis is monitored by measuring the increase in fluorescence over time using a microplate reader.

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).

The logical relationship for determining cysteine protease inhibition is depicted below:

Caption: Logical flow of a cysteine protease inhibition assay.

Conclusion

This compound represents a promising antibiotic scaffold discovered from Streptomyces sp. MK67-CF9. The methodologies outlined in this guide provide a framework for its production and purification. Further research is warranted to fully elucidate its antibacterial and cysteine protease inhibitory properties, which could pave the way for its development as a therapeutic agent for treating infections caused by resistant pathogens.

References

Tetromycin B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B is a naturally occurring polyketide antibiotic with a tetronic acid scaffold.[1] Isolated from Streptomyces sp., this compound has garnered significant interest within the scientific community due to its potent biological activities, including cysteine protease inhibition and anti-trypanosomal effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols for its evaluation.

Chemical Structure and Properties

This compound is characterized by a complex polycyclic structure. Its chemical identity has been confirmed through extensive spectroscopic analysis.

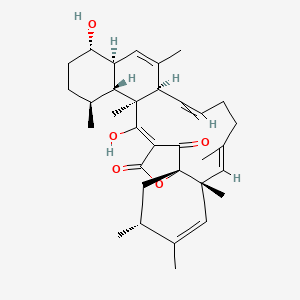

Chemical Structure:

-

Molecular Formula: C₃₄H₄₆O₅[1]

-

Molecular Weight: 534.7 g/mol [1]

-

CAS Number: 180027-84-3[1]

-

IUPAC Name: (1S,4S,4aS,6aR,7E,11E,12aR,15R,16aS,20aS,20bR)-2,3,4,4a,6a,9,10,12a,15,16,20a,20b-dodecahydro-4,21-dihydroxy-1,6,7,11,12a,14,15,20a-octamethyl-8H-16a,19-metheno-16aH-benzo[b]naphth[2,1-j]oxacyclotetradecin-18,20(1H)-dione

-

SMILES: CC1=C[C@@]2([H])--INVALID-LINK--=O)(C)[C@]1([H])/C(C)=C/CC/C(C)=C/[C@@]5(C)[C@@]4(OC3=O)C--INVALID-LINK--C(C)=C5">C@@([H])--INVALID-LINK--CC[C@@H]2O

-

InChI Key: GSWPHUYQJATONQ-FMJGVCAWSA-N

Physicochemical Properties:

The following table summarizes the known physicochemical properties of this compound.

| Property | Value | Reference |

| Appearance | Solid | [2] |

| Purity | >99% | [1] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [2] |

| Storage | -20°C | [2] |

| Stability | ≥ 4 years at -20°C | [2] |

Biological Activity

This compound exhibits significant inhibitory activity against a range of cysteine proteases and demonstrates potent anti-trypanosomal effects.

Cysteine Protease Inhibition

This compound has been shown to be a potent inhibitor of several cysteine proteases, with Ki values in the low micromolar range.

| Target Protease | Ki (µM) |

| Rhodesain | 0.62 |

| Falcipain-2 | 1.42 |

| Cathepsin L | 32.5 |

| Cathepsin B | 1.59 |

Anti-trypanosomal and Cytotoxic Activity

The compound is active against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. Its cytotoxic effects on mammalian cell lines have also been evaluated.

| Cell Line / Organism | IC₅₀ (µM) |

| Trypanosoma brucei | 30.87 |

| HEK293T (kidney cells) | 71.77 |

| J774.1 (macrophages) | 20.2 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.

Cysteine Protease Inhibition Assay (Fluorometric)

This protocol describes a representative method for determining the inhibitory activity of this compound against cysteine proteases like rhodesain, falcipain-2, cathepsin L, and cathepsin B.

Materials:

-

Recombinant cysteine protease (e.g., rhodesain)

-

Fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC for rhodesain)

-

Assay Buffer: 100 mM sodium acetate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 5.5

-

This compound stock solution (in DMSO)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 50 µL of the appropriate this compound dilution or vehicle control (DMSO in assay buffer).

-

Add 25 µL of the enzyme solution (e.g., 2 nM rhodesain in assay buffer) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate solution (e.g., 10 µM Z-Phe-Arg-AMC in assay buffer).

-

Immediately measure the fluorescence intensity every minute for 30 minutes using a microplate reader.

-

Calculate the initial reaction rates (v) from the linear portion of the fluorescence versus time curves.

-

Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive inhibition).

Anti-trypanosomal Activity Assay (Trypanosoma brucei)

This protocol outlines a method for assessing the growth inhibitory effect of this compound on Trypanosoma brucei using a resazurin-based viability assay.

Materials:

-

Trypanosoma brucei bloodstream forms

-

HMI-9 medium supplemented with 10% fetal bovine serum

-

This compound stock solution (in DMSO)

-

Resazurin sodium salt solution (e.g., AlamarBlue™)

-

96-well microplates

-

Incubator (37°C, 5% CO₂)

-

Fluorometric microplate reader (Excitation: 530-560 nm, Emission: 590 nm)

Procedure:

-

Harvest and count T. brucei cells, and adjust the cell density to 2 x 10⁴ cells/mL in fresh HMI-9 medium.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in HMI-9 medium.

-

Add 1 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

Add 10 µL of the resazurin solution to each well.

-

Incubate for an additional 24 hours.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (HEK293T and J774.1 Cells)

This protocol details a standard MTT assay to determine the cytotoxic effects of this compound on mammalian cell lines.

Materials:

-

HEK293T or J774.1 cells

-

DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear microplates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

Add 10 µL of the MTT solution to each well and incubate for 4 hours.

-

Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Biological Evaluation of this compound

The following diagram illustrates the general workflow for the biological characterization of this compound.

References

An In-depth Technical Guide to the Biosynthesis of Tetronic Acid Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biosynthetic pathways leading to tetronic acid antibiotics, a structurally diverse class of natural products with a wide range of biological activities. We will delve into the core enzymatic machinery, the genetic basis of their production, and the key experimental methodologies used to elucidate these complex pathways.

Introduction to Tetronic Acid Antibiotics

Tetronic acids are a class of compounds characterized by a 4-hydroxy-2(5H)-furanone ring, which exists in tautomeric equilibrium with its 2,4-dione form.[1][2] This core structure is found in numerous natural products exhibiting significant biological activities, including antibiotic, antiviral, and antitumor properties.[3][4][5] The family includes well-known compounds like the fatty acid synthase inhibitor thiolactomycin, the polyether ionophore tetronomycin, and the HIV-1 protease inhibitor RK-682.[4][6][7] Understanding their biosynthesis is crucial for harnessing their therapeutic potential through synthetic biology and genetic engineering.

The biosynthesis of these complex molecules is primarily orchestrated by large, multi-enzyme complexes known as Polyketide Synthases (PKSs), often in combination with Non-Ribosomal Peptide Synthetases (NRPSs).[6][8][9] These molecular assembly lines construct the carbon skeleton from simple carboxylic acid precursors.

Core Biosynthetic Principles

The formation of tetronic acid antibiotics, despite their structural diversity, follows a set of conserved biosynthetic principles. The core structure arises from the convergence of two main pathways: a polyketide assembly line and the incorporation of a unique three-carbon unit to form the characteristic tetronate ring.

Polyketide Chain Assembly

The backbone of most tetronic acid antibiotics is assembled by Type I modular Polyketide Synthases (PKSs).[7][8][10] These are large, multifunctional enzymes where each "module" is responsible for one cycle of chain elongation and modification.[10][11]

A minimal PKS module contains three core domains:

-

Acyltransferase (AT) : Selects and loads the specific extender unit (typically malonyl-CoA or methylmalonyl-CoA) onto the Acyl Carrier Protein.[8]

-

Acyl Carrier Protein (ACP) : A small protein that carries the growing polyketide chain via a phosphopantetheine arm.[8]

-

Ketosynthase (KS) : Catalyzes the Claisen condensation between the growing chain (tethered to the KS domain of the current module) and the extender unit (tethered to the ACP of the current module).[8][12]

Modules can also contain optional domains that modify the β-keto group formed after condensation:

-

Ketoreductase (KR) : Reduces the ketone to a hydroxyl group.[7]

-

Dehydratase (DH) : Eliminates water to form a double bond.[7]

-

Enoylreductase (ER) : Reduces the double bond to a saturated carbon-carbon bond.[7]

The sequence of modules and the combination of domains within them dictate the final structure of the polyketide chain.[10]

Caption: General workflow of a single Polyketide Synthase (PKS) module.

Formation of the Tetronic Acid Moiety

A key step in the biosynthesis is the formation of the five-membered tetronate ring. Isotope-labeling experiments and genetic characterization have shown that this moiety is typically formed from the polyketide chain and a glycerol-derived three-carbon unit.[3][4]

The proposed mechanism involves the following key steps[4][7]:

-

Activation of Glycerol Derivative : A glycerol derivative, such as D-1,3-bisphosphoglycerate, is activated and transferred to a dedicated Acyl Carrier Protein (ACP) by a synthase (e.g., an FkbH-like enzyme), forming a glyceryl-S-ACP intermediate.[4]

-

Cyclization and Release : This glyceryl unit is combined with the PKS-bound polyketide chain. The cyclization, which forms the C-C and C-O bonds of the tetronate ring, often serves as the mechanism for releasing the final product from the PKS assembly line.[4][7] This process is analogous to the role of the Thioesterase (TE) domain in many PKS systems.

Caption: Key steps in the formation of the tetronic acid ring.

Case Study: Thiolactomycin Biosynthesis

The biosynthesis of thiolactomycin (TLM), a thiotetronic acid, provides an excellent example of a hybrid PKS-NRPS pathway.[6] The discovery of its biosynthetic gene cluster (tlm) was achieved through a target-directed genome mining approach.[6][13][14]

The tlm gene cluster from Salinispora pacifica contains genes for a hybrid PKS-NRPS system.[6] Isotopic labeling studies suggest the polyketide backbone is derived from acetate and three propionate units, with the sulfur atom originating from cysteine.[6] This implicates an NRPS module in activating and incorporating cysteine, which is then involved in the formation of the rare thiotetronate ring.

Experimental Methodologies

The elucidation of tetronic acid biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques.

Target-Directed Genome Mining

This strategy is used to identify biosynthetic gene clusters (BGCs) for antibiotics by searching for resistance genes located within or near the BGC.[6][13] Antibiotic producers often possess a copy of the target protein that has been mutated to confer self-resistance.[13] By searching bacterial genomes for duplicated housekeeping genes (potential resistance genes) co-localized with orphan BGCs, researchers can prioritize clusters for further study.[6][14][15]

References

- 1. researchgate.net [researchgate.net]

- 2. Tetronic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Tetronic acid derivatives from Aspergillus panamensis. Production, isolation, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Thiotetronic Acid Antibiotic Biosynthetic Pathways by Target-directed Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 9. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 10. Dissecting complex polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Polyketide - Wikipedia [en.wikipedia.org]

- 13. escholarship.org [escholarship.org]

- 14. Identification of Thiotetronic Acid Antibiotic Biosynthetic Pathways by Target-directed Genome Mining [escholarship.org]

- 15. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of Tetromycin B: A Search for Data

Despite a comprehensive search of publicly available scientific literature and databases, detailed spectroscopic data for the compound Tetromycin B remains elusive. While basic molecular information is available, the specific quantitative data and experimental protocols required for an in-depth technical guide on its spectroscopic analysis are not accessible in the public domain.

This compound is identified with the molecular formula C₃₄H₄₆O₅ and a molecular weight of 534.7 g/mol . However, beyond these fundamental details, primary research articles containing its full spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, could not be located.

This lack of information prevents the creation of a detailed technical guide as requested. Such a guide would necessitate access to raw or processed spectral data to populate comparative tables and to detail the specific experimental conditions under which the data were acquired.

For researchers, scientists, and drug development professionals interested in the spectroscopic analysis of this compound, the primary recommendation is to consult proprietary databases or to seek direct contact with commercial suppliers of the compound who may hold unpublished analytical data. The CAS number for this compound is 180027-84-3, which can be used for specific inquiries.

General Methodologies in Antibiotic Spectroscopy

While specific data for this compound is unavailable, the following sections outline the general experimental protocols and the types of data that would be expected from a comprehensive spectroscopic analysis of a natural product antibiotic like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound with the complexity of this compound, a suite of NMR experiments would be employed.

Experimental Protocol (General):

-

Sample Preparation: A few milligrams of the purified this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound.

-

Data Acquisition: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire a series of spectra.

-

Spectra Recorded:

-

¹H NMR: To identify the number and types of protons and their neighboring environments.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, allowing for the piecing together of the molecular structure.

-

Data Presentation (Hypothetical): The data would be presented in a table listing the chemical shifts (δ) in parts per million (ppm) for each proton and carbon, along with coupling constants (J) in Hertz (Hz) for the proton signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information through fragmentation analysis.

Experimental Protocol (General):

-

Sample Introduction: The sample would be introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like High-Performance Liquid Chromatography (HPLC).

-

Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be used to generate molecular ions with minimal fragmentation.

-

Analysis: High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, allowing for the confirmation of the elemental formula. Tandem mass spectrometry (MS/MS) experiments would be conducted to induce fragmentation and elucidate the structure of different parts of the molecule.

Data Presentation (Hypothetical): A table would summarize the observed mass-to-charge ratios (m/z) for the molecular ion and major fragment ions, along with their proposed elemental compositions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol (General):

-

Sample Preparation: The sample could be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent.

-

Data Acquisition: An FTIR (Fourier-Transform Infrared) spectrometer would be used to record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Data Presentation (Hypothetical): A table would list the key absorption bands (in cm⁻¹) and the corresponding functional groups (e.g., O-H, C=O, C-O, C-H).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the presence of chromophores and conjugated systems.

Experimental Protocol (General):

-

Sample Preparation: A dilute solution of the compound would be prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

Data Acquisition: A UV-Vis spectrophotometer would be used to scan a range of wavelengths (typically 200-800 nm) to identify the wavelength(s) of maximum absorbance (λmax).

Data Presentation (Hypothetical): A table would list the λmax values (in nm) and the corresponding molar absorptivity (ε) values.

Logical Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic analysis and structure elucidation of a novel compound like this compound would follow a systematic progression.

Caption: Workflow for the Spectroscopic Analysis of a Novel Compound.

An In-depth Technical Guide to the Physicochemical Properties of Tetromycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B (CAS 180027-84-3) is a fascinating microbial metabolite belonging to the tetronic acid class of antibiotics. It has garnered significant interest due to its dual activity as a potent antibiotic, particularly against methicillin-resistant Staphylococcus aureus (MRSA), and as a cysteine protease inhibitor. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, offering valuable data for researchers in drug discovery and development.

Chemical Identity and Structure

This compound is characterized by a complex macrocyclic structure featuring a tetronic acid moiety. There has been some discrepancy in the reported chemical formula in public databases. This guide focuses on the compound with CAS number 180027-84-3, which is commercially available and the subject of recent research.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Source |

| CAS Number | 180027-84-3 | [1][2][3][4] |

| Molecular Formula | C₃₄H₄₆O₅ | [1][2][3] |

| Molecular Weight | 534.7 g/mol | [1][2][3][4] |

| Appearance | Light tan solid |

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively available in the public domain. The following tables summarize the known qualitative data for this compound and provide quantitative data for the parent compound, tetronic acid, for reference.

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | Soluble | [3] |

| Dimethyl sulfoxide (DMSO) | Soluble | [3] |

| Ethanol | Soluble | [3] |

| Methanol | Soluble | [3] |

| Water | Moderately Soluble |

Table 3: Physicochemical Properties of Tetronic Acid (for reference)

| Property | Value | Source |

| Melting Point | 139-140 °C (decomposes) | [5][6] |

| pKa | Not Available | |

| Water Solubility | Soluble | [7] |

Experimental Protocols

Detailed, validated experimental protocols for the determination of this compound's physicochemical properties are not currently published. However, standard methodologies for antibiotics and related compounds can be adapted.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is a generalized procedure based on established methods for determining the equilibrium solubility of chemical compounds.

-

Preparation of Buffer Solutions: Prepare a series of aqueous buffers at various pH values (e.g., pH 3, 5, 7, 9) to assess pH-dependent solubility.

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer solution in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot from each flask and filter it through a 0.22 µm filter to remove undissolved solid.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments for each pH.

Shake-Flask Solubility Determination Workflow

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This is a general reverse-phase HPLC method that can be optimized for this compound analysis.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound.

-

Injection Volume: 10-20 µL.

-

Quantification: Based on a calibration curve generated from standard solutions of known this compound concentrations.

Stability Assessment

A general protocol for assessing the stability of this compound under various conditions.

-

Sample Preparation: Prepare solutions of this compound in different buffers (e.g., acidic, neutral, alkaline) and store them under various temperature (e.g., 4 °C, 25 °C, 40 °C) and light (photostability) conditions.

-

Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly).

-

Analysis: Analyze the concentration of the remaining this compound and the formation of any degradation products using a validated stability-indicating HPLC method.

-

Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and half-life under each condition.

Stability Assessment Workflow

Mechanism of Action and Signaling Pathways

This compound exhibits its biological effects through at least two distinct mechanisms: inhibition of bacterial protein synthesis and inhibition of cysteine proteases.

Antibacterial Activity

As a member of the tetracycline family, this compound is presumed to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action is typically bacteriostatic.

Cysteine Protease Inhibition and Signaling Pathways

This compound is a known inhibitor of several cysteine proteases, including rhodesain, falcipain-2, cathepsin L, and cathepsin B.[3] These proteases are involved in a multitude of cellular processes, and their inhibition can significantly impact various signaling pathways.

Cysteine proteases like cathepsins are key players in protein degradation, cell signaling, and apoptosis. Their dysregulation is implicated in numerous diseases. By inhibiting these enzymes, this compound can modulate these biological pathways.

General Mechanism of this compound as a Cysteine Protease Inhibitor

While specific signaling pathways directly affected by this compound are still under investigation, related tetronic acid antibiotics offer clues. For instance, Tetrocarcin A, a structurally similar compound, has been shown to target the phosphatidylinositide-3'-kinase (PI3K)/Akt signaling pathway.[8] This pathway is crucial for regulating cell survival, proliferation, and metabolism. Inhibition of this pathway by this compound could be a key mechanism of its anticancer and antiparasitic activities.

Potential Inhibition of the PI3K/Akt Signaling Pathway

Conclusion

This compound is a promising natural product with significant therapeutic potential. While a comprehensive physicochemical profile is yet to be fully elucidated, this guide consolidates the current knowledge. Further research is warranted to determine its quantitative physicochemical properties, which will be crucial for its development as a therapeutic agent. The elucidation of its specific interactions with cellular signaling pathways will also open new avenues for its application in various disease contexts.

References

- 1. academicoa.com [academicoa.com]

- 2. scbt.com [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. TETRONIC ACID CAS#: 4971-56-6 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Tetronic acid, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. usbio.net [usbio.net]

Tetromycin B: A Technical Guide to its Cysteine Protease Inhibition Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cysteine protease inhibition activity of Tetromycin B, a natural product with potential therapeutic applications. This document details its inhibitory potency against various cysteine proteases, the experimental methodologies used for these assessments, and the relevant signaling pathways modulated by these enzymes.

Executive Summary

This compound is a potent inhibitor of several parasitic and human cysteine proteases. Its activity against key enzymes involved in the lifecycle of parasites such as Trypanosoma brucei and Plasmodium falciparum, as well as its modulation of inflammatory and apoptotic pathways in humans, positions it as a significant lead compound for drug discovery. This guide consolidates the available quantitative data, experimental protocols, and pathway information to serve as a foundational resource for researchers in the field.

Quantitative Inhibition Data

The inhibitory activity of this compound against a panel of cysteine proteases has been quantified, with the inhibition constant (Ki) serving as a measure of its potency. The data is summarized in the table below.

| Target Protease | Organism/System | Ki (μM) |

| Rhodesain | Trypanosoma brucei | 0.62 |

| Falcipain-2 | Plasmodium falciparum | 1.42 |

| Cathepsin L | Human | 32.5 |

| Cathepsin B | Human | 1.59 |

Experimental Protocols: Cysteine Protease Inhibition Assay

The following is a generalized protocol for determining the cysteine protease inhibitory activity of a compound like this compound using a fluorogenic substrate. This protocol is based on methodologies reported for the evaluation of tetromycin derivatives.

Materials and Reagents

-

Purified recombinant cysteine protease (e.g., rhodesain, falcipain-2, cathepsin L, cathepsin B)

-

Fluorogenic substrate (e.g., Z-Phe-Arg-AMC for rhodesain, falcipain-2, cathepsin L, and cathepsin B)

-

Assay Buffer:

-

For rhodesain and falcipain-2: 50 mM sodium acetate, pH 5.5, containing 5 mM DTT, 5 mM EDTA, 200 mM NaCl, and 0.005% Brij 35.

-

For cathepsin L and cathepsin B: 50 mM Tris-HCl, pH 6.2, containing 5 mM EDTA, 2 mM DTT, 200 mM NaCl, and 0.005% Brij 35.

-

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Assay Procedure

-

Enzyme Preparation: Prepare a working solution of the cysteine protease in the appropriate assay buffer. The final concentration should be determined empirically to yield a linear rate of substrate hydrolysis over the measurement period.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the appropriate assay buffer to the desired final concentrations.

-

Assay Setup:

-

To each well of a 96-well black microplate, add the appropriate assay buffer.

-

Add the diluted this compound solution or DMSO (for control wells).

-

Add the enzyme solution to all wells except for the blank (no enzyme) wells.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

-

Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

-

Data Analysis:

-

Calculate the initial velocity (rate of fluorescence increase) for each reaction.

-

Plot the initial velocity against the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value.

-

Structural Elucidation of Tetromycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B is a polyketide antibiotic characterized by a tetronic acid moiety. First isolated from a Streptomyces sp., it has demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive technical overview of the structural elucidation of this compound, detailing the experimental methodologies and summarizing the key spectroscopic data that were instrumental in defining its molecular architecture.

Isolation of this compound

This compound, along with several derivatives, has been isolated from the fermentation broth of Streptomyces axinellae Pol001T, an actinomycete cultured from the Mediterranean sponge Axinella polypoides. The isolation procedure involves the following key steps:

-

Fermentation: The Streptomyces axinellae strain is cultured on a suitable medium, such as MS agar, to promote the production of secondary metabolites, including this compound.

-

Extraction: The culture broth is extracted with an organic solvent, typically ethyl acetate, to separate the secondary metabolites from the aqueous medium.

-

Chromatographic Purification: The crude extract is then subjected to chromatographic techniques to isolate the individual compounds. This often involves fractionation using methods like High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[1]

Structural Determination

The definitive structure of this compound was established through a combination of spectroscopic techniques, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Mass Spectrometry

High-resolution mass spectrometry was employed to determine the elemental composition and exact mass of this compound.

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

-

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source.

-

Sample Preparation: A dilute solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization Mode: Positive ion mode is typically used to generate protonated molecules ([M+H]^+) or other adducts.

-

Data Acquisition: Mass spectra are acquired over a relevant m/z range, ensuring high mass accuracy and resolution to enable the determination of the elemental formula.

Quantitative Data: Mass Spectrometry

| Parameter | Value |

| Molecular Formula | C34H46O5 |

| Molecular Weight | 534.7 g/mol |

| Observed Ion | ([M+H]^+) or ([M+Na]^+) |

| Exact Mass | Consistent with the proposed molecular formula |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was pivotal in elucidating the connectivity and stereochemistry of this compound. A suite of 1D and 2D NMR experiments were utilized to assemble the complete molecular structure.

Experimental Protocol: 1D and 2D NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Sample Preparation: Purified this compound is dissolved in a deuterated solvent (e.g., CDCl3, CD3OD, or DMSO-d6).

-

1D NMR Experiments:

-

¹H NMR: To identify the proton environments, their chemical shifts, multiplicities (splitting patterns), and coupling constants.

-

¹³C NMR: To determine the number of unique carbon atoms and their chemical shifts, providing insights into the types of functional groups present.

-

DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information about the relative stereochemistry of the molecule.

-

Quantitative Data: NMR Spectroscopy (Illustrative)

Note: The specific chemical shifts and coupling constants would be found in the primary literature. The following table is a representative summary of the types of data obtained.

| Atom | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY/ROESY Correlations |

| H-2 | e.g., 6.5 (s) | e.g., 170.0 | C-1, C-3, C-4 | H-3 |

| H-5 | e.g., 3.8 (dd, 10.0, 5.0) | e.g., 75.2 | C-4, C-6, C-7 | H-6, H-10 |

| H-11 | e.g., 1.2 (d, 7.0) | e.g., 21.5 | C-10, C-12 | H-10 |

| ... | ... | ... | ... | ... |

Visualizing the Structural Elucidation Workflow

The logical flow of experiments and data interpretation is crucial for successful structure elucidation.

Caption: Workflow for the isolation and structural elucidation of this compound.

Signaling Pathways and Logical Relationships

The structural information of this compound is crucial for understanding its mechanism of action and for guiding future drug development efforts.

Caption: Logical relationships in this compound research and development.

Conclusion

The structural elucidation of this compound is a prime example of the synergistic use of modern spectroscopic techniques. Through detailed analysis of mass spectrometry and a variety of NMR experiments, the complete chemical structure was determined. This foundational knowledge is indispensable for ongoing research into its biological activities, mechanism of action, and for the rational design of novel and more potent antibiotic agents based on the this compound scaffold.

References

Methodological & Application

In Vitro Assays for Tetromycin B Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a range of in vitro assays to characterize the biological activity of Tetromycin B, a putative member of the tetracycline class of antibiotics. The focus is on evaluating its antibacterial efficacy and potential cytotoxicity, crucial steps in the early stages of drug development.

Introduction

This compound is an antibiotic candidate with a presumed mechanism of action similar to other tetracyclines, which are known to inhibit bacterial protein synthesis. To rigorously assess its potential as a therapeutic agent, a series of standardized in vitro assays are required. These assays aim to determine the compound's potency against various bacterial strains and to evaluate its safety profile by measuring its effect on eukaryotic cells.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tetracycline antibiotics, and by extension likely this compound, exert their bacteriostatic effect by targeting the bacterial ribosome. Specifically, they bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][2][3][4] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis and impeding bacterial growth and replication.[1][2][3][4]

Caption: Mechanism of action of this compound.

Antibacterial Activity Assays

The primary assessment of an antibiotic's efficacy is its ability to inhibit bacterial growth. The following protocols describe standard methods for determining the antibacterial spectrum and potency of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] The broth microdilution method is a widely used quantitative technique for determining MIC values.[5][6]

Experimental Protocol: Broth Microdilution MIC Assay

-

Bacterial Strain Preparation:

-

Culture the test bacterial strains, such as Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922), overnight in Mueller-Hinton Broth (MHB).[5][6]

-

Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.[6]

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of this compound in MHB directly in the 96-well plate to achieve a range of desired concentrations.

-

-

Incubation:

-

Add the standardized bacterial inoculum to each well containing the diluted this compound.

-

Include positive controls (bacteria in MHB without antibiotic) and negative controls (MHB alone).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Caption: Workflow for MIC determination.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a follow-up to the MIC assay.

Experimental Protocol: MBC Assay

-

From MIC Plate:

-

Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Spread the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

-

-

Incubation:

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

-

Agar Disk Diffusion Assay

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.[6]

Experimental Protocol: Agar Disk Diffusion

-

Plate Preparation:

-

Prepare a bacterial lawn by uniformly spreading a standardized inoculum (e.g., 1-2 x 10^8 CFU/mL) onto the surface of an MHA plate.[5]

-

-

Disk Application:

-

Impregnate sterile paper disks with a known concentration of this compound.

-

Place the disks onto the surface of the inoculated MHA plate.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). The size of the zone is proportional to the susceptibility of the bacteria to the compound.

-

Table 1: Example Antibacterial Activity Data for a Tetracycline Analog

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |

| S. aureus ATCC 29213 | 0.5 | 2.0 | 22 |

| E. coli ATCC 25922 | 2.0 | 8.0 | 18 |

| P. aeruginosa ATCC 27853 | 16.0 | >64.0 | 10 |

Note: Data presented are hypothetical examples for a tetracycline analog and should be replaced with experimental data for this compound.

Cytotoxicity Assays

It is essential to evaluate the potential toxicity of this compound to eukaryotic cells to determine its therapeutic window.[7]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol: MTT Assay

-

Cell Culture:

-

Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound for 24-48 hours.

-

-

MTT Addition:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.

-

References

- 1. Tetracycline - Wikipedia [en.wikipedia.org]

- 2. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 5. scielo.br [scielo.br]

- 6. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tetracycline against Methicillin-Resistant Staphylococcus aureus (MRSA)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant global health threat due to its resistance to multiple antibiotics.[1] Tetracyclines, a class of broad-spectrum antibiotics, inhibit bacterial protein synthesis by preventing the association of aminoacyl-tRNA with the bacterial ribosome.[2][3] This document provides detailed experimental protocols for evaluating the efficacy of tetracycline and its derivatives against MRSA, based on established in vitro and in vivo methodologies. The protocols outlined include determination of minimum inhibitory concentration (MIC), time-kill kinetics, and biofilm disruption assays.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Tetracyclines against MRSA Strains

| Compound | MRSA Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Tetracycline | Clinical Isolates | ≥0.25–8 | 4 | 8 | [4] |

| Tetracycline | MRSA | - | - | - | [5] |

| Doxycycline | Clinical Isolates | ≥0.25–8 | 2 | 4 | [4] |

| Minocycline | Clinical Isolates | ≥0.25–8 | 2 | 4 | [4] |

| Tigecycline | Clinical Isolates | - | - | - | [4] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Summary of Time-Kill Assay Results for Various Compounds against MRSA

| Compound | MRSA Strain(s) | Concentration | Time to Eradication/Log Reduction | Reference(s) |

| Compounds 6s, 6l, 6t | MRSA-1 | 16 x MIC | 30 minutes | [6] |

| Meropenem | MRSA-1 | 16 x MIC | 4 hours | [6] |

| TMC647055 | Clinical MRSA Isolates | 8 x MIC | ≥ 3-log reduction within 6 hours | [7] |

| Vancomycin | MRSA | 4 x MIC | Bactericidal against 50% of strains at 24h | [8] |

| Doxycycline | MRSA | 2 x MIC | Bacteriostatic, regrowth after 24h | [8] |

| Tigecycline | MRSA | 2 x MIC | -1 to -2 log decrease at 24h | [8] |

Experimental Protocols

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for this assessment.[4]

Materials:

-

MRSA isolates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Tetracycline (or other test compounds)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

Incubator (37°C)

-

Staphylococcus aureus ATCC 29213 (as a control strain)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture MRSA isolates overnight on Mueller-Hinton agar plates at 37°C.

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of tetracycline in an appropriate solvent.

-

Perform two-fold serial dilutions of the tetracycline stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.

-

Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

-

Incubate the plates at 37°C for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

-

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[6][9]

Materials:

-

MRSA isolates

-

CAMHB

-

Tetracycline (or other test compounds) at various multiples of the MIC

-

Sterile saline (0.85% NaCl)

-

Mueller-Hinton agar plates

-

Incubator (37°C)

-

Shaking incubator

Procedure:

-

Preparation of Bacterial Culture:

-

Grow MRSA to the exponential phase in CAMHB (to an OD₆₀₀ of approximately 0.25).[10]

-

Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB with the desired concentrations of the test compound (e.g., 1x MIC, 2x MIC, 4x MIC).[6]

-

Include a growth control flask without any antibiotic.

-

-

Incubation and Sampling:

-

Incubate the flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.[11]

-

-

Viable Cell Counting:

-

Perform ten-fold serial dilutions of each aliquot in sterile saline.

-

Plate a specific volume (e.g., 10-100 µL) of each dilution onto Mueller-Hinton agar plates.[6]

-

Incubate the plates at 37°C for 24 hours.

-

Count the number of colonies (CFU/mL) on the plates.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL against time for each concentration of the antimicrobial agent.

-

A bactericidal effect is typically defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.[8]

-

This protocol evaluates the ability of a compound to inhibit the formation of or eradicate established MRSA biofilms.

Materials:

-

MRSA isolates

-

Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 0.5%)

-

Tetracycline (or other test compounds)

-

96-well flat-bottom tissue culture plates

-

Crystal Violet solution (0.1%)

-

Ethanol (95%) or acetic acid (33%)

-

Phosphate-buffered saline (PBS)

-

Plate reader

A. Biofilm Inhibition Assay (Minimum Biofilm Inhibitory Concentration - MBIC):

-

Preparation of Inoculum and Compound Dilutions:

-

Prepare an overnight culture of MRSA and dilute it to approximately 10⁷ CFU/mL in TSB with glucose.[12]

-

Prepare serial dilutions of the test compound in the 96-well plate.

-

-

Incubation:

-

Quantification:

-

Gently wash the wells twice with PBS to remove planktonic cells.[12]

-

Air-dry the plate.

-

Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

-

Wash the wells with water to remove excess stain and air-dry.

-

Solubilize the bound dye with 95% ethanol or 33% acetic acid.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

The MBIC is the lowest concentration that significantly inhibits biofilm formation compared to the control.[12]

-

B. Biofilm Eradication Assay (Minimal Biofilm Eradication Concentration - MBEC):

-

Biofilm Formation:

-

Grow mature MRSA biofilms in a 96-well plate as described in the inhibition assay (steps 1 and 2) without the addition of the test compound.

-

-

Treatment:

-

After the initial incubation period, remove the planktonic cells and wash the wells with PBS.

-

Add fresh media containing serial dilutions of the test compound to the wells with the established biofilms.

-

-

Incubation and Quantification:

-

Incubate the plate for another 24 hours at 37°C.

-

Quantify the remaining biofilm biomass using the crystal violet method as described above.

-

The MBEC is the lowest concentration that results in a significant reduction of the pre-formed biofilm.[12]

-

Visualizations

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Caption: Workflow for Time-Kill Kinetics Assay.

Caption: Workflow for Biofilm Inhibition and Eradication Assays.

References

- 1. exclusive.multibriefs.com [exclusive.multibriefs.com]

- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. microbiologyjournal.org [microbiologyjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]

- 7. Antibacterial and antibiofilm efficacy of TMC647055 against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative time-kill study of doxycycline, tigecycline, cefazolin and vancomycin against several clones of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Mode of action of elasnin as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Utilizing Tetracyclines in Cysteine Protease Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tetracycline and its analogs in the study of cysteine proteases. While the initial query specified "Tetromycin B," extensive database searches did not yield specific information on this compound as a cysteine protease inhibitor. The available scientific literature, however, provides substantial evidence for the inhibitory effects of the broader tetracycline class of antibiotics on certain cysteine proteases. This document will therefore focus on the application of well-documented tetracyclines, such as doxycycline and minocycline, as research tools in this context.

Introduction to Tetracyclines as Cysteine Protease Inhibitors

Tetracyclines are a class of broad-spectrum antibiotics known for their role in inhibiting bacterial protein synthesis.[1] More recent research has unveiled a novel function of these molecules as inhibitors of cysteine proteases, a diverse family of enzymes crucial in various physiological and pathological processes, including protein degradation, immune responses, and disease progression in organisms from bacteria to humans.[2] This inhibitory action is distinct from their antimicrobial and metal-chelating properties.

Notably, tetracyclines have been shown to inhibit gingipains, the extracellular cysteine proteases from the bacterium Porphyromonas gingivalis, a major causative agent of chronic periodontitis.[3] This discovery opens avenues for their therapeutic application beyond their antibiotic effects and provides a valuable tool for studying the function of specific cysteine proteases.

Mechanism of Action

The inhibitory activity of tetracyclines against cysteine proteases appears to be linked to an interference with the catalytic system of the enzyme at an oxidative region.[3] This mechanism is supported by the observation that the inhibitory effects are diminished in the presence of reducing agents like cysteine.[3] Importantly, the inhibition is not dependent on the chelating activity of tetracyclines, as the presence of calcium does not affect their inhibitory potency.[3] For instance, doxycycline inhibits the arginine-specific gingipain RgpB in an uncompetitive and reversible manner.[3]

Quantitative Data: Inhibitory Potency of Tetracyclines

The efficacy of tetracycline derivatives as cysteine protease inhibitors varies. The following table summarizes the available quantitative data for the inhibition of gingipains.

| Tetracycline Derivative | Target Cysteine Protease | Inhibition Concentration | IC50 Value | Notes |

| Doxycycline | Arginine-specific gingipains (HRgpA and RgpB) | 100 µM (total inhibition) | 3 µM (for RgpB) | Most potent among the tested derivatives.[3] |

| Tetracycline | Arginine-specific gingipains (HRgpA and RgpB) | 100 µM (total inhibition) | - | Less potent than doxycycline.[3] |

| Minocycline | Arginine-specific gingipains (HRgpA and RgpB) | 100 µM (total inhibition) | - | Less potent than doxycycline and tetracycline.[3] |

| Doxycycline | Lysine-specific gingipain (Kgp) | Higher concentration needed for total inhibition | - | Less efficient inhibition compared to arginine-specific gingipains.[3] |

Experimental Protocols

General Protease Activity Assay (Casein-Based)

This protocol provides a general method for assessing protease activity, which can be adapted to study the inhibitory effects of tetracyclines.

Materials:

-

Casein solution (0.65% w/v)

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Tetracycline derivative stock solution (in an appropriate solvent, e.g., DMSO)

-

Trichloroacetic acid (TCA) reagent

-

Folin & Ciocalteu's phenol reagent

-

Tyrosine standard solution

-

Spectrophotometer

Procedure:

-

Reaction Setup: In separate tubes, prepare a blank, a positive control (protease without inhibitor), and test samples (protease with varying concentrations of the tetracycline derivative).

-

Substrate Addition: Add 5 mL of the pre-warmed (37°C) 0.65% casein solution to each tube.

-

Incubation: Incubate the tubes at 37°C for a defined period (e.g., 10 minutes).

-

Reaction Termination: Stop the reaction by adding 5 mL of the TCA reagent to each tube.

-

Precipitation and Clarification: Allow the tubes to stand for 30 minutes to allow the undigested casein to precipitate. Centrifuge or filter the samples to obtain a clear supernatant.

-

Colorimetric Detection:

-

To a new set of tubes, add a portion of the clear supernatant from each sample.

-

Add sodium carbonate solution.

-

Add Folin's reagent and incubate at 37°C for 30 minutes to allow color development.[4]

-

-

Measurement: Measure the absorbance of the samples at the appropriate wavelength (e.g., 660 nm) using a spectrophotometer.

-

Data Analysis: Compare the absorbance values of the test samples to the positive control to determine the percentage of inhibition. An IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Specific Cysteine Protease Activity Assay using a Fluorogenic Substrate

This protocol is more specific and sensitive for measuring the activity of a particular cysteine protease.

Materials:

-

Purified cysteine protease

-

Specific fluorogenic substrate for the target protease (e.g., a peptide with a fluorescent reporter group)

-

Assay buffer (specific to the protease, may require a reducing agent like DTT)

-

Tetracycline derivative stock solution

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare a reaction mixture containing the assay buffer and the fluorogenic substrate.

-

Inhibitor Addition: In the wells of a 96-well plate, add varying concentrations of the tetracycline derivative. Include wells for a positive control (no inhibitor) and a blank (no enzyme).

-

Enzyme Addition: Add the purified cysteine protease to all wells except the blank.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the tetracycline derivative and determine the IC50 value.

Visualizations

Signaling Pathway Diagram

Cysteine proteases are involved in numerous signaling pathways. The following diagram illustrates a generalized pathway where a cysteine protease can be a therapeutic target.

Caption: Generalized signaling pathway illustrating the role of a cysteine protease and its inhibition by a tetracycline derivative.

Experimental Workflow Diagram

The following diagram outlines the general workflow for screening and characterizing cysteine protease inhibitors.

Caption: Experimental workflow for the discovery and characterization of cysteine protease inhibitors.

References

- 1. A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of trypsin-like cysteine proteinases (gingipains) from Porphyromonas gingivalis by tetracycline and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Tetromycin B Solution Preparation and Stability

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of Tetromycin B solutions, along with methodologies for assessing their stability. This compound is a tetronic acid antibiotic with pronounced activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Due to its limited availability, comprehensive data on its solution properties is scarce. The following protocols are based on available information for this compound and general best practices for handling similar antibiotic compounds.

Data Presentation

Table 1: this compound Properties

| Property | Data | Source |

| Molecular Formula | C₃₄H₄₆O₅ | [1][2] |

| Molecular Weight | 534.7 g/mol | [1] |

| Appearance | Light tan solid | [1] |

| Purity | >95% by HPLC | [1] |

| Long-Term Storage | -20°C | [1][2] |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Ethanol | Soluble | [1] |

| Methanol | Soluble | [1] |

| Dimethylformamide (DMF) | Soluble | [1] |

| Water | Moderate Solubility | [1] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile 0.22 µm syringe filter (optional, for applications requiring sterile filtration)

-

Pipettes and sterile filter tips

Procedure:

-

Pre-warm an appropriate volume of anhydrous DMSO to room temperature.

-

Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile weighing boat. For a 10 mg/mL solution, weigh 10 mg of this compound.

-

Transfer the weighed this compound powder to a sterile conical tube.

-

Add the appropriate volume of DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.

-

(Optional) For applications requiring a sterile solution, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile tube. Note that DMSO can be harsh on some filter membranes; use a filter compatible with organic solvents.

-

Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for long-term storage.

Protocol 2: Stability Assessment of this compound Solutions

This protocol provides a framework for evaluating the stability of this compound solutions under various conditions (temperature, pH, and light exposure) using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Prepared this compound stock solution

-

Appropriate buffers for pH stability testing (e.g., phosphate, citrate)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

C18 HPLC column

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid or other suitable mobile phase modifier

-

Temperature-controlled incubator/oven

-

Photostability chamber or light source

-

pH meter

-

Sterile, transparent, and amber vials

Methodology:

1. Temperature Stability: a. Aliquot the this compound solution into several vials. b. Store the vials at different temperatures (e.g., 4°C, room temperature (25°C), and an elevated temperature such as 40°C). c. At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each temperature condition. d. Analyze the samples immediately by HPLC to determine the concentration of this compound remaining.

2. pH Stability: a. Prepare a series of buffer solutions with different pH values (e.g., pH 3, 5, 7, 9). b. Dilute the this compound stock solution in each buffer to a final working concentration. c. Store the solutions at a constant temperature (e.g., room temperature). d. At specified time points, analyze the samples by HPLC to quantify the remaining this compound.

3. Photostability: a. Aliquot the this compound solution into both transparent and amber (light-protected) vials. b. Expose the transparent vials to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-ultraviolet lamps). c. Keep the amber vials in the dark at the same temperature as a control. d. At specified time points, analyze the samples from both light-exposed and dark conditions by HPLC.

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point for similar compounds. The gradient should be optimized to achieve good separation of this compound from any potential degradation products.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

-

Injection Volume: 10-20 µL.

-